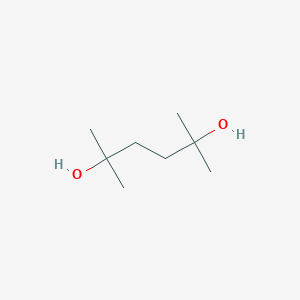
2,5-Dimethyl-2,5-hexanediol
Cat. No. B089615
Key on ui cas rn:
110-03-2
M. Wt: 146.23 g/mol
InChI Key: ZWNMRZQYWRLGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05831134
Procedure details


2-Methyl-3-buten-2-ol, 2-propanol and tert.-butyl peroxy pivalate (75% solution in aliphates) are reacted in a molar ratio of 1:15:0.3 at 90° C. and a pressure of 500 kPa as described in example 1. After a contact period of 20 minutes of the reaction mixture in a tube reactor 95% of the olefin used has been converted. 2,5-dimethylhexane-2,5-diol is formed with a selectivity of 76%.

[Compound]
Name
tert.-butyl peroxy pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([CH:4]=[CH2:5])[CH3:3]>CC(O)C>[CH3:1][C:2]([OH:6])([CH2:5][CH2:4][C:2]([CH3:3])([OH:6])[CH3:1])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C=C)O
|
[Compound]
|
Name
|
tert.-butyl peroxy pivalate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Two
[Compound]
|
Name
|
olefin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(CCC(C)(O)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
